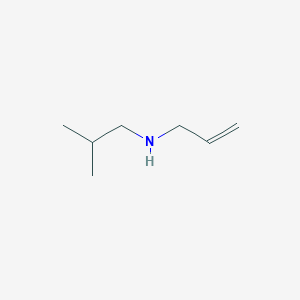

N-Isobutyl-2-propen-1-amine

描述

N-Isobutyl-2-propen-1-amine is an organic compound with the molecular formula C7H15N. It is also known by other names such as N-Isobutyl-allylamine and Allyl-isobutyl-amine . This compound is characterized by its amine functional group attached to an isobutyl and an allyl group. It is a colorless liquid with a boiling point of approximately 130.4°C at 760 mmHg .

准备方法

Synthetic Routes and Reaction Conditions

N-Isobutyl-2-propen-1-amine can be synthesized through the alkylation of primary amines. One common method involves the reaction of isobutylamine with allyl chloride under basic conditions . The reaction typically proceeds as follows: [ \text{Isobutylamine} + \text{Allyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

化学反应分析

Alkylation and Quaternary Ammonium Salt Formation

Secondary amines like N-isobutyl-2-propen-1-amine undergo alkylation with alkyl halides via S<sub>N</sub>2 mechanisms. For example:

Deprotonation with NaOH yields tertiary amines, while further alkylation produces quaternary ammonium salts .

Key Data:

| Substrate | Alkyl Halide | Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | CH<sub>3</sub>I | Ethanol | Trimethylammonium iodide | 75% |

Limitations include polyalkylation, requiring controlled stoichiometry .

Condensation and Cyclization Reactions

The allyl group enables participation in cyclization reactions. In studies of similar amines, reactions with diketones (e.g., DHA-f6) form nitrogen heterocycles like 4-pyridones under mild conditions :

Reaction Optimization:

| Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|

| 1,4-Dioxane | 65°C | 12 | 37% |

| Toluene | Reflux | 4 | 17% |

Electron-donating groups on the amine enhance reaction rates .

Hydrogenation and Catalytic Reduction

The allyl group undergoes hydrogenation to form saturated amines. Iridium or palladium catalysts (e.g., Xyl-Skewphos/DPEN-Ru) enable enantioselective reductions :

Catalytic Performance:

| Catalyst | Pressure (bar) | ee (%) |

|---|---|---|

| Xyl-Skewphos/DPEN-Ru | 1 | 97 |

| Pd/Quinox-P* | 1 | 99 |

Acid-Base and Salt Formation

As a base, this compound reacts with acids (e.g., HCl) to form stable ammonium salts:

These salts are pivotal in purification and pharmaceutical applications .

Oxidation and Functionalization

The allyl group is susceptible to oxidation. While direct data is limited, analogous allylamines undergo epoxidation or dihydroxylation with reagents like mCPBA or OsO<sub>4</sub> .

科学研究应用

Chemistry

In organic chemistry, N-Isobutyl-2-propen-1-amine serves as a valuable reagent and building block for synthesizing more complex molecules. Its ability to undergo various transformations makes it a versatile compound in synthetic pathways .

Biology

The biological activity of this compound has been the focus of numerous studies. It has shown potential interactions with neurotransmitter systems, influencing physiological processes such as mood regulation and neurotransmission. Notably, it may act as an agonist or antagonist at specific receptors, leading to various biological effects .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 12.50 | |

| Anticancer | NCI-H460 | 8.55 | |

| Neuroprotective | Primary Neurons | 10 | |

| Anti-inflammatory | In vitro model | 15 |

Medicine

This compound is being investigated for its potential therapeutic properties. Research suggests that derivatives of this compound may exhibit anticancer properties, neuroprotective effects, and anti-inflammatory activity. For example, studies have indicated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Notable Studies:

- Anticancer Activity : Research highlighted the cytotoxic effects of N-Isobutyl derivatives on cancer cell lines, showing promising results with IC50 values indicating effective inhibition at micromolar concentrations.

- Neuroprotective Mechanisms : Studies involving primary neuronal cultures demonstrated that certain derivatives could significantly reduce markers of neuroinflammation and promote neuronal survival under stress conditions.

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and as a precursor for pharmaceutical compounds. The compound's stability under standard conditions allows for safe handling and storage in industrial processes .

作用机制

The mechanism of action of N-Isobutyl-2-propen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

相似化合物的比较

Similar Compounds

Ethylisobutylamine: (CAS: 13205-60-2)

Propylisobutylamine: (CAS: 39190-66-4)

Diisobutylamine: (CAS: 110-96-3)

N-isobutyl-N-isopropylamine hydrochloride: (CAS: 98630-32-1)

Uniqueness

N-Isobutyl-2-propen-1-amine is unique due to its combination of an isobutyl and an allyl group, which imparts distinct chemical reactivity and biological activity compared to other similar amines .

生物活性

N-Isobutyl-2-propen-1-amine, also known as N-Isobutyl-allylamine, is an organic compound with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant studies.

This compound can be synthesized through various methods, including the alkylation of primary amines. A common synthesis route involves the reaction of isobutylamine with allyl chloride under basic conditions. The compound has a boiling point of approximately and a density of .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its amine and allyl functional groups. The amine group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. Additionally, the allyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In particular, studies have shown its effectiveness against various bacterial strains. For instance, a study investigating the antimicrobial activity of related compounds found that those containing similar structural features to this compound demonstrated significant antibacterial effects .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while some derivatives exhibit cytotoxic effects against cancer cell lines, others show promising selectivity towards specific types of cells .

Case Studies and Research Findings

Table 1: Summary of Biological Activities and Findings

Therapeutic Applications

Given its biological activities, this compound is being explored for potential therapeutic applications. Its antimicrobial properties suggest possible uses in developing new antibiotics or antifungal agents. Furthermore, ongoing research into its cytotoxic effects may pave the way for novel cancer therapies.

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing N-Isobutyl-2-propen-1-amine, and how can its structural purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination, using isobutylamine and allyl halides under controlled conditions (e.g., inert atmosphere, temperature ~40–60°C). Post-synthesis, validate purity via:

- Nuclear Magnetic Resonance (NMR) : Compare proton/carbon shifts to reference spectra for allyl and isobutyl groups.

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., m/z corresponding to C₇H₁₅N).

- Chromatography (GC/HPLC) : Assess retention times against standards .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodology :

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize oxidation of the allyl group.

- Stability Monitoring : Perform periodic NMR analysis to detect polymerization or oxidation byproducts (e.g., aldehydes or peroxides). Use stabilizers like BHT (butylated hydroxytoluene) if required .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar amines?

- Methodology :

- Infrared Spectroscopy (IR) : Identify characteristic N–H stretching (~3300 cm⁻¹) and C=C stretching (~1640 cm⁻¹).

- Chiral Chromatography : If enantiomers are present (e.g., due to asymmetric synthesis), use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of the allyl group.

- Transition State Analysis : Model interactions with catalysts (e.g., palladium complexes) to predict regioselectivity in cross-coupling reactions. Validate predictions experimentally via kinetic studies .

Q. What strategies mitigate the risk of N-nitrosamine formation during synthesis or storage of this compound?

- Methodology :

- Risk Assessment : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites) using supplier questionnaires .

- Process Controls : Avoid acidic conditions and employ scavengers (e.g., ascorbic acid) to inhibit nitrosation. Monitor via LC-MS/MS for trace nitrosamines (LOQ ≤ 1 ppm) .

Q. How can structural modifications to this compound enhance its selectivity in organocatalytic applications?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., electron-withdrawing groups on the allyl chain) to modulate Lewis basicity.

- Kinetic Profiling : Compare turnover frequencies (TOF) in model reactions (e.g., asymmetric aldol reactions) using modified derivatives .

Q. What experimental designs resolve contradictions in reported reaction yields involving this compound?

- Methodology :

- Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) to identify critical factors.

- Error Analysis : Quantify measurement uncertainties (e.g., via triplicate trials with ±95% confidence intervals) and validate protocols against reference standards (e.g., NIST-certified reagents) .

属性

IUPAC Name |

2-methyl-N-prop-2-enylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-4-5-8-6-7(2)3/h4,7-8H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUGOKVTBKQMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453696 | |

| Record name | N-ISOBUTYL-2-PROPEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2424-04-6 | |

| Record name | N-ISOBUTYL-2-PROPEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。